An In-depth Technical Guide to N-Boc-N-methyl-aminoethanol: Chemical Properties and Structure
An In-depth Technical Guide to N-Boc-N-methyl-aminoethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Boc-N-methyl-aminoethanol, systematically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized as a building block in organic synthesis. Its structure incorporates a hydroxyl group and a Boc-protected secondary amine, making it a versatile intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for professionals in research and development.
Chemical Structure and Properties
N-Boc-N-methyl-aminoethanol is a stable, colorless to light yellow oil at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents its participation in unwanted side reactions, allowing for selective transformations at the hydroxyl group. This protecting group can be readily removed under acidic conditions when desired.
Structure
The chemical structure of N-Boc-N-methyl-aminoethanol is characterized by a central nitrogen atom bonded to a methyl group, an ethan-2-ol group, and a tert-butoxycarbonyl group.
Molecular Formula: C₈H₁₇NO₃[1]
SMILES: CC(C)(C)OC(=O)N(C)CCO
InChI Key: RFDSJHHLGFFVHD-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of N-Boc-N-methyl-aminoethanol is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific values for boiling and melting points of N-Boc-N-methyl-aminoethanol are not consistently reported in the literature. The provided data is based on available safety data sheets and chemical supplier information.
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | |
| Purity | ≥98% (typical) | [2] |
| Solubility | Soluble in dichloromethane. Slightly soluble in water. | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Synthesis of N-Boc-N-methyl-aminoethanol
The synthesis of N-Boc-N-methyl-aminoethanol is typically achieved through the protection of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.
Experimental Protocol: Boc Protection of 2-(methylamino)ethanol
Objective: To synthesize tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate by reacting 2-(methylamino)ethanol with di-tert-butyl dicarbonate.
Materials:
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2-(methylamino)ethanol
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane or tetrahydrofuran.
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Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude N-Boc-N-methyl-aminoethanol can be purified by silica gel column chromatography if necessary.
Spectroscopic Data
The structural confirmation of N-Boc-N-methyl-aminoethanol is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~3.35 | t | 2H | -N-CH₂- |
| ~2.85 | s | 3H | N-CH₃ |
| ~1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~60.5 | -CH₂-OH |
| ~50.5 | -N-CH₂- |
| ~34.0 | N-CH₃ |
| ~28.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1680-1700 | Strong | C=O stretch (carbamate) |
| 1160-1180 | Strong | C-O stretch (carbamate) |
| 1050-1080 | Medium | C-O stretch (alcohol) |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Interpretation |
| 176.1 | [M+H]⁺ |
| 120.1 | [M - C₄H₉O]⁺ |
| 102.1 | [M - C₄H₉O₂]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Applications in Research and Development
N-Boc-N-methyl-aminoethanol serves as a key intermediate in the synthesis of a variety of biologically active molecules and complex organic structures. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
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Pharmaceutical Synthesis: It is a common building block for the introduction of a methylaminoethanol moiety in drug candidates. This structural motif is present in various classes of therapeutic agents.
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Peptide and Peptidomimetic Chemistry: The protected amino alcohol functionality can be incorporated into peptide chains or used to synthesize peptidomimetics with modified backbones.
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Combinatorial Chemistry: Its utility in solid-phase and solution-phase combinatorial synthesis allows for the rapid generation of libraries of compounds for high-throughput screening.
Conclusion
N-Boc-N-methyl-aminoethanol is a foundational building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties and the robust methods for its synthesis make it an indispensable tool for researchers and scientists. This guide provides the essential technical information required for its effective utilization in the laboratory.
